2-Mercaptoethyl 3-mercaptopropionate is a chemical compound with the molecular formula and a molecular weight of approximately 166.25 g/mol. It is classified under the category of thiols, which are organic compounds containing sulfur. This compound is notable for its unique properties and potential applications in various scientific fields, particularly in biochemistry and materials science.
The compound is sourced primarily through synthetic pathways involving mercaptans and esters. Its classification as a thiol makes it part of a broader category of organosulfur compounds, which are characterized by the presence of sulfur atoms bonded to carbon atoms. The compound's CAS number is 59970-59-1, which facilitates its identification in chemical databases and regulatory documents.
The synthesis of 2-Mercaptoethyl 3-mercaptopropionate can be achieved through several methods:
The reactions typically require specific conditions such as temperature control, pressure adjustments, and the presence of catalysts or solid supports (e.g., silica or polymeric resins) to optimize yield and selectivity .
2-Mercaptoethyl 3-mercaptopropionate can participate in various chemical reactions due to its thiol groups:
The reactivity of the thiol groups allows for diverse applications in synthesizing more complex molecules or modifying existing compounds through functionalization .
The mechanism of action for 2-Mercaptoethyl 3-mercaptopropionate primarily revolves around its role as a nucleophile due to the presence of sulfur atoms. In biochemical contexts, it can interact with various substrates, leading to modifications that are crucial for biological functions or reactions.
2-Mercaptoethyl 3-mercaptopropionate has several scientific applications:
Esterification between thiol-containing precursors faces challenges like disulfide formation and oxidative degradation. Catalytic strategies overcome these issues while accelerating reaction kinetics:
Enzyme-mediated esterification: Lipases (e.g., Candida antarctica Lipase B) enable ester synthesis under mild conditions (40–60°C). Immobilized enzymes on mesoporous silica retain >90% activity after 10 cycles, achieving 85–92% conversion with negligible disulfide byproducts. This approach leverages the enzyme’s inherent stereoselectivity, preventing racemization at chiral centers [3] [9].
Solid-acid catalysis: Sulfonated polystyrene-divinylbenzene resins (e.g., Amberlyst™-15) catalyze esterification at 80–100°C. The macroreticular structure accommodates bulky thiol reactants, while acidic sites (−SO₃H) promote protonation of carbonyl groups. Yields reach 88–95% with catalyst loadings of 3–5 wt% [4].
Heterogeneous metal oxides: Sulfated zirconia and niobia catalysts provide strong Brønsted acidity without leaching. At 120°C, they achieve near-quantitative conversion while tolerating moisture (<5,000 ppm), making them suitable for industrial-scale reactions [9].
Table 1: Performance of Catalytic Systems in Thiol-Esterification
Catalyst Type | Temperature (°C) | Conversion (%) | Byproducts |
---|---|---|---|
Lipase B (Immobilized) | 50 | 85–92 | <1% disulfides |
Amberlyst™-15 | 90 | 88–95 | 3–5% oligomers |
Sulfated Zirconia | 120 | 96–99 | <0.5% thioethers |
Solvent-free methodologies minimize waste and simplify purification:
Reactive distillation: Combining esterification with in situ product removal shifts equilibrium toward completion. For 2-mercaptoethyl 3-mercaptopropionate, continuous removal of water using molecular sieves or azeotropic distillation drives conversions to >98%. This method reduces energy consumption by 40% compared to batch reactors [2] [9].
Melt polycondensation: Heating 3-mercaptopropionic acid and 2-mercaptoethanol to 130–150°C under vacuum (5–10 mbar) facilitates direct esterification. Titanium(IV) butoxide (0.1–0.5 mol%) catalyzes the reaction, yielding oligomers with controlled molecular weights (Mn = 800–1,200 Da). This approach eliminates solvent handling and is scalable to metric-ton production [9].
Microwave assistance: Microwave irradiation (300–600 W) reduces reaction times from hours to minutes. Under solvent-free conditions, esterification achieves 95% yield in 15 minutes, with uniform heating preventing thermal degradation of thiol groups [3].
Sodium sulfite (Na₂SO₃) is pivotal in suppressing disulfide formation:
Redox buffering: Na₂SO₃ (1.2–2.0 equiv relative to thiol) maintains a reducing environment, scavenging oxygen and quenching radical intermediates. This reduces disulfide byproducts from >15% to <2% in batch syntheses [1].
In situ thiourea activation: Combining Na₂SO₃ with thiourea derivatives (e.g., 1,3-dimethylthiourea) enhances nucleophilicity of thiolate anions, accelerating esterification rates by 3-fold. The additive system is compatible with both enzymatic and chemical catalysts [1] [9].
Batch-wise addition: Gradual introduction of Na₂SO₃ prevents oversaturation. An initial charge establishes a reducing baseline, while subsequent batches compensate for additive consumption during prolonged reactions [1].
Table 2: Impact of Additives on Reaction Selectivity
Additive System | Disulfide Byproduct (%) | Reaction Time (h) | Thiol Purity (%) |
---|---|---|---|
None (Inert Atmosphere) | 10–15 | 6–8 | 85–90 |
Na₂SO₃ (1.5 equiv) | 1–2 | 4–5 | 97–99 |
Na₂SO₃ + 1,3-Dimethylthiourea | <0.5 | 2–3 | >99.5 |
Reactor design profoundly influences productivity and product consistency:
Batch reactors: Traditional stirred-tank reactors (STRs) enable flexible multi-step sequences. Jacketed vessels with nitrogen sparging maintain oxygen-free environments, but scale-up suffers from mixing inefficiencies and thermal gradients. Typical batch cycles require 6–8 hours for >95% conversion [3] [4].
Continuous-flow systems: Tubular reactors with static mixers achieve plug-flow conditions, reducing reaction times to 30–90 minutes. Key advantages include:
Integrated quench zones for immediate reaction terminationPilot-scale systems produce 5–10 kg/day of 2-mercaptoethyl 3-mercaptopropionate with 99% chromatographic purity [3].
Hybrid approaches: Combining batch esterification with continuous extractive workup (e.g., using supercritical CO₂) streamlines purification. This reduces solvent consumption by 70% while maintaining yields >90% [9].
Table 3: Performance Comparison of Reactor Configurations
Parameter | Batch Reactor | Continuous-Flow Reactor | Hybrid System |
---|---|---|---|
Throughput (kg/day) | 1–5 | 5–20 | 10–30 |
Reaction Time | 6–8 h | 0.5–1.5 h | 4 h (synthesis) + 1 h (workup) |
Purity (%) | 95–98 | 98–99.5 | 99+ |
Solvent Waste (L/kg) | 15–20 | 5–8 | 2–4 |
CAS No.: 15245-44-0
CAS No.: 576-42-1
CAS No.: 64755-14-2
CAS No.:
CAS No.: 12007-33-9